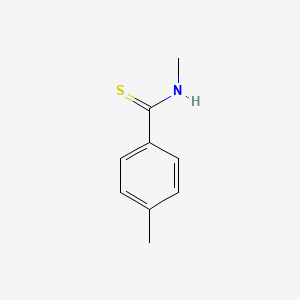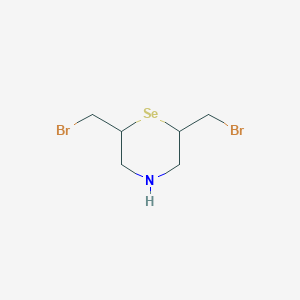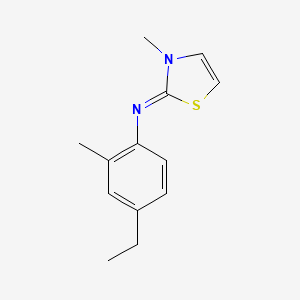![molecular formula C7H8O4 B14513475 (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 63488-02-8](/img/structure/B14513475.png)
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[321]oct-2-en-4-one is a bicyclic organic compound characterized by its unique structure, which includes a hydroxymethyl group and a dioxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclohexene derivative.
Oxidation: The precursor undergoes oxidation to introduce the hydroxymethyl group.
Cyclization: The oxidized intermediate is then subjected to cyclization reactions to form the dioxabicyclo ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and cyclization processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol and alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dioxabicyclo ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane: Lacks the enone functionality.
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but lacks the ketone group.
Uniqueness
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to its combination of a hydroxymethyl group, a dioxabicyclo ring system, and an enone functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
63488-02-8 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one |
InChI |
InChI=1S/C7H8O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5,8H,3-4H2/t5-,7?/m0/s1 |
InChI-Schlüssel |
UGWMCNIQOQRPIH-DSEUIKHZSA-N |
Isomerische SMILES |
C1[C@@H]2C=CC(=O)C(O1)(O2)CO |
Kanonische SMILES |
C1C2C=CC(=O)C(O1)(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



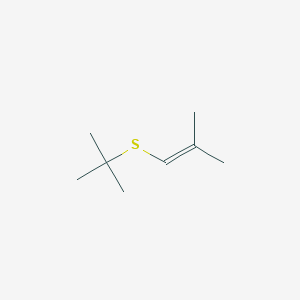
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
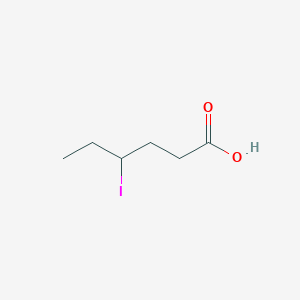
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
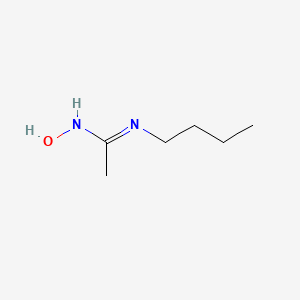
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
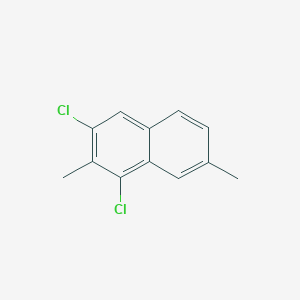
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
